N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by the presence of both sulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-nitrobenzenesulfonamide and 3-chloropropanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine.
Procedure: The 3-nitrobenzenesulfonamide is dissolved in the solvent, and the base is added to deprotonate the sulfonamide. Then, 3-chloropropanesulfonyl chloride is added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing.
Purification Steps: Including recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or chemical reductants like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Yield substituted sulfonamides.
Reduction Reactions: Produce amino derivatives.
Oxidation Reactions: Result in sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can interact with biological targets.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide exerts its effects depends on the specific application:
Biological Systems: The compound can interact with enzymes or receptors through its sulfonamide and nitro groups, potentially inhibiting or modifying their activity.
Chemical Reactions: Acts as a versatile intermediate, where the sulfonyl and nitro groups participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-chloropropanesulfonyl chloride: Shares the 3-chloropropylsulfonyl group but lacks the nitro group.
3-nitrobenzenesulfonamide: Contains the nitrobenzenesulfonamide moiety but lacks the 3-chloropropyl group.
Uniqueness
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6S2/c10-5-2-6-19(15,16)11-20(17,18)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUULBNAEZNKUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NS(=O)(=O)CCCCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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